Nornalmefene
Overview
Description
Nornalmefene, also known as Nalmefene, is an opioid antagonist . It is used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . It is a 6-methylene analogue of naltrexone . It was approved in the United States in 1995 as an antidote for opioid overdose .
Molecular Structure Analysis
Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .
Chemical Reactions Analysis
Nornalmefene is an opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .
Physical And Chemical Properties Analysis
Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .
Scientific Research Applications
1. Therapeutic Applications in Alcohol Use Disorder
Nornalmefene has shown promise in the treatment of alcohol use disorder (AUD) in patients with psychiatric comorbidity. A study by Di Nicola et al. (2017) evaluated the use of nalmefene in AUD patients who had stabilized psychiatric comorbidity and were previously treated unsuccessfully for alcohol dependence. The study found that nalmefene significantly reduced heavy drinking days and total alcohol consumption, with a notable reduction in craving measures. The study highlights nalmefene's potential as a valid therapeutic option in AUD subjects with and without psychiatric comorbidity.
2. Role in Cardiopathy and Valvulopathy
Research has indicated a possible role of nornalmefene in cardiopathy and valvulopathy associated with fenfluramine and other serotonergic medications. A study by Fitzgerald et al. (2000) explored the interaction of fenfluramine and its metabolite norfenfluramine with 5-HT2 receptor subtypes and examined their expression in human and porcine heart valves. The study proposed that preferential stimulation of valvular 5-HT2B receptors by norfenfluramine may contribute to valvular fibroplasia in humans.
3. Involvement in Serotonergic Medications and Valvular Heart Disease
Rothman et al. (2000) in their study, “Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications”, highlighted that drugs like norfenfluramine, known for their serotonergic activity, might be associated with an increased risk of developing valvular heart disease (VHD). The study suggested the necessity of screening serotonergic medications for 5-HT2B receptor activity to evaluate the risk of VHD.
4. Antimicrobial and Anti-Inflammatory Properties
A mutual prodrug of norfloxacin and fenbufen, involving nornalmefene, was synthesized and evaluated for its antibacterial and anti-inflammatory properties. Husain et al. (2016) in their study, “Synthesis and biological evaluation of a mutual prodrug of norfloxacin and fenbufen”, found that the prodrug exhibited good antimicrobial activity against several bacterial strains and superior anti-inflammatory effects compared to the parent drug fenbufen.
Safety And Hazards
Nornalmefene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be used for medicinal, household, or other uses . In case of inhalation, the victim should be moved into fresh air . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Future Directions
properties
IUPAC Name |
(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLQAACGCFFEX-ISWURRPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nornalmefene | |
CAS RN |
42971-33-5 | |
Record name | Nornalmefene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORNALMEFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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